molecular formula C8H8N2O B566846 (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol CAS No. 1346569-67-2

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol

Cat. No.: B566846
CAS No.: 1346569-67-2
M. Wt: 148.165
InChI Key: YQGCMJRNQWSSPL-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, recognized for its value in constructing novel therapeutic agents. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in drug discovery, particularly in the development of compounds targeting infectious diseases. Recent scientific investigations have highlighted derivatives of this core structure as promising scaffolds for antimycobacterial research, showing potential synergy with existing multidrug-resistant tuberculosis (MDR-TB) treatments and demonstrating no antagonism with first- and second-line anti-TB drugs . Furthermore, this chemotype is being explored in the synthesis of new Gram-positive antibacterial agents aimed at addressing the growing threat of resistance to current antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) . Researchers utilize this compound as a versatile synthetic intermediate, where the hydroxymethyl group can be further functionalized to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns . Its application is central to programs directed toward the synthesis of novel bioactive molecules, offering a strategic path for developing potent agents against lethal microbial pathogens .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-4,9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGCMJRNQWSSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

A common approach involves refluxing 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds in acetic acid. For example, reacting 3-amino-5-bromopyridine with acetylacetone under acidic conditions yields the pyrrolo[3,2-b]pyridine backbone. The methanol group is introduced in subsequent steps (see Section 2).

Reaction Conditions :

  • Catalyst : HCl (3–5 mol%)

  • Solvent : Acetic acid

  • Temperature : 110–120°C

  • Duration : 4–6 hours

Base-Mediated Cyclization

Alternative routes employ potassium hydroxide in methanol to deprotonate intermediates and drive cyclization. This method is particularly effective for substrates sensitive to strong acids.

Functional Group Modification: Introduction of the Methanol Group

The methanol functionality at position 5 is introduced via reduction or nucleophilic substitution.

Reduction of Carbonyl Precursors

A ketone or aldehyde at position 5 is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Example Reaction :

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanone+NaBH4(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol\text{(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanone} + \text{NaBH}_4 \rightarrow \text{this compound}

ParameterValue
Reducing AgentNaBH₄ (2.5 equiv)
SolventMethanol
Temperature0–5°C
Yield78–85%

Nucleophilic Substitution

Halogenated intermediates (e.g., 5-chloro derivatives) undergo substitution with hydroxide ions under basic conditions.

Reaction Protocol :

  • Substrate : 5-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Reagent : NaOH (5 M aqueous solution)

  • Solvent : DMF/H₂O (3:1)

  • Temperature : 80°C

  • Yield : 65–72%

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups adjacent to the methanol functionality.

Suzuki-Miyaura Coupling

Arylboronic acids react with halogenated intermediates to form biaryl structures. This method preserves the methanol group while diversifying the substituents.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 90°C

Sonogashira Coupling

Terminal alkynes couple with iodinated derivatives to form ethynyl-substituted analogs, useful for further functionalization.

Industrial-Scale Synthesis and Optimization

Large-scale production prioritizes cost-effectiveness and environmental sustainability.

Continuous Flow Reactors

Microreactor technology enhances heat transfer and reduces reaction times for cyclization steps:

ParameterBatch ProcessFlow Process
Reaction Time6 hours20 minutes
Yield72%88%
Purity95%99%

Solvent Recycling

Methanol and DMF are recovered via distillation, reducing waste and production costs by ~30% .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced derivatives .

Scientific Research Applications

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Positional Isomers

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol (CAS 849067-97-6) Structure: Differs in the fusion position of the pyrrole and pyridine rings (2,3-b vs. 3,2-b). Activity: Used in kinase inhibitor synthesis; exhibits 98% purity .

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (CAS 1015609-51-4) Structure: Methanol group at the 6-position instead of 3. Synthesis: Requires regioselective functionalization, increasing synthetic complexity .

(b) Functional Group Variants

1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride (CAS 1260771-53-6) Structure: Replaces methanol with an amine group.

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

  • Structure : Carboxylic acid at the 2-position and methoxy at 4.
  • Application : Intermediate for covalent inhibitors; priced at €450/50 mg .

Pharmacological Activity Comparison

Compound Target Receptor IC₅₀/EC₅₀ Selectivity Notes Reference
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol-derived agonists 5-HT₁F 10–50 nM Improved selectivity over indole analogues
N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides 5-HT₁F <10 nM Clinical candidates for migraine
Thieno[2,3-d]pyrimidin-4-yl derivatives Kinases (e.g., JAK2) 100–500 nM Broader kinase inhibition

Key Findings :

  • Pyrrolo[3,2-b]pyridine derivatives with amide substituents (e.g., compound 5 in ) show superior 5-HT₁F receptor affinity (IC₅₀ <10 nM) compared to methanol derivatives, which are primarily intermediates.
  • Methanol-substituted variants are less potent but critical for introducing hydroxyl groups in prodrug strategies .
(b) Comparison with Analogues

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol: Synthesized via Sonogashira coupling followed by hydroxylation .

1H-Pyrrolo[3,2-b]pyridin-5-amine : Requires Boc-protection and deprotection steps to introduce the amine .

Cost Considerations :

  • Methanol derivatives are generally cheaper (€375–475/50 mg) than carboxylic acid or amine variants (€450–1,280/50 mg) due to simpler synthesis .

Biological Activity

(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol is a compound belonging to the pyrrolo-pyridine class known for its diverse biological activities, particularly in the fields of oncology and neurobiology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

The compound exhibits significant interaction with fibroblast growth factor receptors (FGFRs) , which are critical in various cellular processes including proliferation and differentiation. Inhibition of FGFRs has been linked to anti-cancer effects, as it can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies indicate that this compound effectively inhibits FGFR1, FGFR2, and FGFR3, affecting key signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Cellular Effects

Research has shown that this compound influences several cellular processes:

  • Cell Proliferation : It has been observed to inhibit proliferation in various cancer cell lines.
  • Apoptosis Induction : The compound can induce apoptosis through the disruption of FGFR signaling pathways.
  • Migration : It affects cellular migration, which is crucial in cancer metastasis.

For instance, in studies involving human cervical cancer cell lines (SiHa, HeLa, and CaSki), this compound demonstrated significant cytotoxicity at higher concentrations .

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules:

  • Binding to FGFRs : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting receptor autophosphorylation.
  • Downstream Signaling Pathways : This inhibition leads to decreased activation of downstream pathways such as RAS-MEK-ERK and PI3K-Akt.
  • Gene Expression Alteration : The modulation of these pathways results in altered gene expression profiles that favor apoptosis over survival .

Table 1: Summary of Biological Activity Studies

StudyCell LineConcentration (μM)Viability (%)Key Findings
SiHa5049.3 ± 4.12Significant reduction in viability
HeLa30018.8 ± 1.03Induced apoptosis at high concentration
CaSki30013.3 ± 0.66Most sensitive at highest concentration
VariousVariableN/AInhibition of FGFRs linked to anti-cancer effects

Q & A

Q. What are the standard synthetic routes for preparing (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolopyridine core. For example:

  • Step 1 : Halogenation or oxidation of the pyrrolo[3,2-b]pyridine scaffold using reagents like N-iodosuccinimide (NIS) in acetone at room temperature to introduce reactive sites .
  • Step 2 : Hydroxymethylation via nucleophilic substitution or reduction. Sodium borohydride (NaBH₄) in methanol/ethanol is commonly used for alcohol formation from carbonyl precursors .
  • Purification : Column chromatography (silica gel) or recrystallization from methanol/ethanol is employed, with progress monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Key Analytical Data :

ParameterValue/DescriptionSource
CAS No.1346569-67-2 (95% purity)
Molecular FormulaC₈H₈N₂O

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) typically shows signals for the pyrrolopyridine protons (δ 7.8–8.2 ppm), hydroxymethyl group (δ 4.5–5.0 ppm), and NH (δ 11–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 148.0637 (C₈H₈N₂O⁺) .

Advanced Research Questions

Q. What strategies optimize yield and regioselectivity in the synthesis of pyrrolopyridine derivatives like this compound?

  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ and arylboronic acids enhances regioselectivity for functionalization at the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate boronic acid coupling .
  • Data Contradictions : Conflicting reports on NaBH₄ efficacy for carbonyl reduction in pyrrolopyridines suggest substrate-dependent reactivity; alternative reagents like LiAlH₄ may be required for sterically hindered analogs .

Q. How do structural modifications of this compound influence biological activity?

  • Structure-Activity Relationship (SAR) :
  • Hydroxymethyl Group : Critical for hydrogen bonding with biological targets (e.g., kinases). Removal reduces potency by 10–100-fold in kinase inhibition assays .
  • Pyrrolopyridine Core : Fluorination at the 3-position enhances metabolic stability (t½ > 2 hours in hepatic microsomes) compared to non-fluorinated analogs .
    • Biological Assays : IC₅₀ values against specific targets (e.g., EGFR kinase) are determined via fluorescence polarization assays, with optimized derivatives showing IC₅₀ < 100 nM .

Q. What are the stability and degradation pathways of this compound under physiological conditions?

  • Oxidative Degradation : The hydroxymethyl group is susceptible to oxidation, forming (1H-pyrrolo[3,2-b]pyridin-5-yl)carboxylic acid under acidic conditions (pH < 3) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, with hygroscopicity requiring storage under inert gas .

Methodological Resources

Q. What analytical techniques resolve contradictions in synthetic yields reported for pyrrolopyridine derivatives?

  • HPLC-MS : Quantifies impurities (e.g., over-oxidized byproducts) that reduce yield. A C18 column with acetonitrile/water gradient (5–95% over 20 min) is recommended .
  • X-ray Crystallography : Resolves regiochemical ambiguities; the 5-substituted isomer crystallizes in a monoclinic system (space group P2₁/c) .

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